molecular formula C22H29BrO4 B13851216 Medratriene Bromohydrin

Medratriene Bromohydrin

Cat. No.: B13851216
M. Wt: 437.4 g/mol
InChI Key: ORLORJLPIALGHB-KNAQIMQKSA-N
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Chemical Reactions Analysis

Types of Reactions: Medratriene Bromohydrin undergoes various chemical reactions, including:

    Oxidation: Conversion to epoxides and other oxidized derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of halohydrins and other substituted products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Medratriene Bromohydrin is similar to other halohydrins, such as chlorohydrins and iodohydrins. it is unique due to its bromine atom, which imparts distinct chemical properties and reactivity. Similar compounds include:

This compound stands out due to its high regioselectivity and efficiency in forming bromohydrins, making it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C22H29BrO4

Molecular Weight

437.4 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

ORLORJLPIALGHB-KNAQIMQKSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O

Origin of Product

United States

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